Cenicriviroc

Descripción general

Descripción

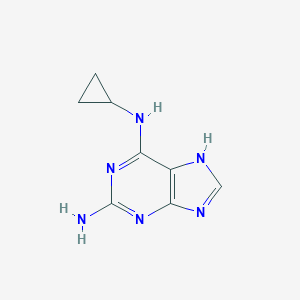

Cenicriviroc es un compuesto farmacéutico que ha ganado atención por sus posibles aplicaciones terapéuticas. Es conocido principalmente por su papel como antagonista dual del receptor de quimiocina C-C tipo 2 (CCR2) y el receptor de quimiocina C-C tipo 5 (CCR5). Estos receptores están involucrados en varias respuestas inflamatorias e inmunitarias, lo que hace que this compound sea un candidato prometedor para el tratamiento de afecciones como la infección por VIH, la esteatohepatitis no alcohólica y posiblemente COVID-19 .

Aplicaciones Científicas De Investigación

Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los antagonistas duales de receptores.

Biología: Investigado por su papel en la modulación de las respuestas inmunitarias y la inflamación.

Medicina: Explorado como tratamiento para la infección por VIH, la esteatohepatitis no alcohólica y COVID-19. .

Industria: Posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos dirigidos a enfermedades inflamatorias e inmunitarias relacionadas

Mecanismo De Acción

Cenicriviroc ejerce sus efectos uniéndose e inhibiendo los receptores CCR2 y CCR5. Estos receptores están involucrados en el reclutamiento y la activación de las células inmunitarias. Al bloquear estos receptores, this compound previene la migración de las células inmunitarias a los sitios de inflamación, lo que reduce la inflamación y la respuesta inmunitaria .

Análisis Bioquímico

Biochemical Properties

Cenicriviroc interacts with CCR2 and CCR5 receptors, functioning as an entry inhibitor that prevents the virus from entering into a human cell . The inhibition of CCR2 may have an anti-inflammatory effect . In vitro studies have shown that this compound can effectively prevent the nerve injury-induced increase in CCL3 in the spinal cord and dorsal root ganglia .

Cellular Effects

This compound has demonstrated potential to reduce respiratory and cardiovascular organ failures related to COVID-19 by inhibiting the CCR2 and CCR5 pathways . This could attenuate or prevent inflammation or fibrosis in both early and late stages of the disease and improve outcomes of COVID-19 . In vitro studies have shown that this compound can alleviate hypersensitivity to mechanical and thermal stimuli in rats after sciatic nerve injury .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic action on CCR2 and CCR5 receptors . By binding to these receptors, it prevents the virus from entering human cells . In addition, the inhibition of CCR2 may have an anti-inflammatory effect .

Temporal Effects in Laboratory Settings

In a study investigating the effects of this compound on hepatic impairment, participants received this compound 150 mg once daily for 14 days . The study found that this compound exposures were increased by moderate hepatic impairment but were not with mild hepatic impairment .

Dosage Effects in Animal Models

In animal models of liver and kidney fibrosis, this compound showed antifibrotic effects at doses ≥20 mg/kg/day . At these doses, significant reductions in collagen deposition, and collagen type 1 protein and mRNA expression were observed across the three animal models of fibrosis .

Metabolic Pathways

This compound is metabolized by the liver . As a dual CCR2/CCR5 antagonist, it is being evaluated for the treatment of non-alcoholic steatohepatitis, a liver condition associated with metabolic disorders .

Transport and Distribution

As this compound is metabolized by the liver, it was investigated in hepatically impaired participants for pharmacokinetic changes . The study found that this compound exposures were increased by moderate hepatic impairment but were not with mild hepatic impairment .

Métodos De Preparación

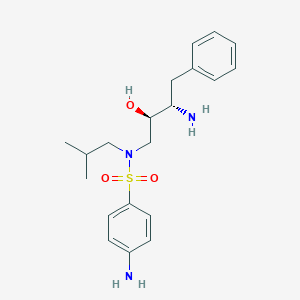

Rutas sintéticas y condiciones de reacción

Cenicriviroc se sintetiza a través de una serie de reacciones químicas que involucran múltiples pasos. La síntesis comienza con la preparación de intermediarios clave, que luego se someten a varias condiciones de reacción para formar el compuesto final. El proceso implica el uso de reactivos como butoxietil alcohol, imidazol y sulfóxido .

Métodos de producción industrial

La producción industrial de this compound implica la ampliación de la síntesis de laboratorio a una escala mayor. Esto requiere la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El proceso se controla cuidadosamente para mantener la consistencia y la calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

Cenicriviroc experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El grupo sulfóxido en this compound puede sufrir oxidación para formar derivados de sulfona.

Reducción: El anillo de imidazol puede reducirse en condiciones específicas.

Sustitución: Se pueden producir varias reacciones de sustitución en los anillos fenilo e imidazol

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados de sulfona, compuestos de imidazol reducidos y derivados de fenilo sustituidos .

Comparación Con Compuestos Similares

Cenicriviroc es único en su acción antagonista dual en los receptores CCR2 y CCR5. Compuestos similares incluyen:

Maraviroc: Un antagonista de CCR5 utilizado en el tratamiento de la infección por VIH.

BMS-813160: Otro antagonista dual CCR2/CCR5 bajo investigación para aplicaciones similares.

PF-04634817:

La acción dual de this compound lo convierte en un compuesto versátil con un potencial terapéutico más amplio en comparación con los antagonistas de un solo receptor .

Propiedades

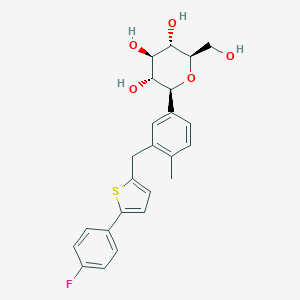

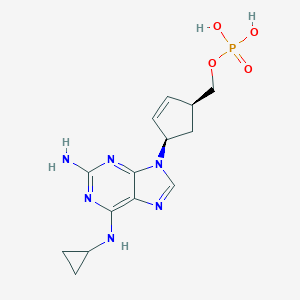

IUPAC Name |

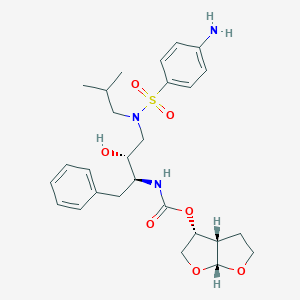

(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H52N4O4S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46)/b34-26+/t50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDKCRDVVKJPKG-WHERJAGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H52N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497223-25-3 | |

| Record name | Cenicriviroc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497223-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cenicriviroc [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497223253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cenicriviroc | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11758 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CENICRIVIROC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15C116UA4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

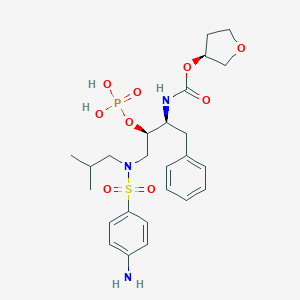

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.